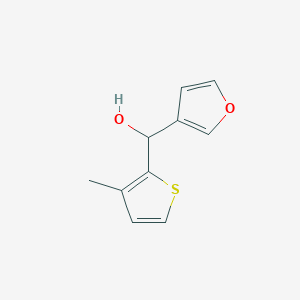

3-Furyl-(3-methyl-2-thienyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3-yl-(3-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-7-3-5-13-10(7)9(11)8-2-4-12-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBJEYKURHXEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Furyl 3 Methyl 2 Thienyl Methanol

Retrosynthetic Analysis of 3-Furyl-(3-methyl-2-thienyl)methanol

A primary retrosynthetic disconnection of the target molecule, this compound, involves breaking the carbon-carbon bond between the carbinol carbon and one of the heteroaromatic rings. This leads to two principal synthetic pathways, each utilizing a nucleophilic heteroaromatic species and an electrophilic carbonyl compound.

Pathway A involves the disconnection of the furan (B31954) ring, suggesting the reaction of a 3-furyl organometallic reagent with 3-methyl-2-thiophenecarboxaldehyde (B51414).

Pathway B involves the disconnection of the thiophene (B33073) ring, pointing to the reaction of a 2-organometallic-3-methylthiophene species with furan-3-carbaldehyde.

The choice between these pathways depends on the availability and stability of the starting materials, as well as the potential for side reactions.

Classical Approaches to Secondary Alcohol Synthesis Applied to this compound Precursors

The formation of secondary alcohols through the addition of organometallic reagents to aldehydes is a cornerstone of organic synthesis. organic-chemistry.orgadichemistry.com Both Grignard and organolithium reagents are extensively used for this purpose. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Addition to Carbonyl Compounds

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. organic-chemistry.orgadichemistry.com For the synthesis of this compound, this could be approached in two ways, corresponding to the retrosynthetic pathways:

Route 1: Addition of 3-furylmagnesium halide to 3-methyl-2-thiophenecarboxaldehyde.

Route 2: Addition of (3-methyl-2-thienyl)magnesium halide to furan-3-carbaldehyde.

The success of these reactions hinges on the efficient formation of the respective Grignard reagents and the prevention of side reactions. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under anhydrous conditions. chemspider.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. adichemistry.com

| Reactant 1 | Reactant 2 | Product |

| 3-Furylmagnesium halide | 3-Methyl-2-thiophenecarboxaldehyde | This compound |

| (3-Methyl-2-thienyl)magnesium halide | Furan-3-carbaldehyde | This compound |

Organolithium Reagent Addition

Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com The two potential routes using organolithium reagents are:

Route 3: Addition of 3-furyllithium to 3-methyl-2-thiophenecarboxaldehyde.

Route 4: Addition of 2-lithio-3-methylthiophene to furan-3-carbaldehyde.

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive carbonyl compounds but may also lead to a decrease in selectivity. The reaction mechanism is analogous to the Grignard addition, involving the formation of a lithium alkoxide intermediate that is subsequently protonated.

| Reactant 1 | Reactant 2 | Product |

| 3-Furyllithium | 3-Methyl-2-thiophenecarboxaldehyde | This compound |

| 2-Lithio-3-methylthiophene | Furan-3-carbaldehyde | This compound |

Chemo- and Regioselective Synthesis of this compound

The presence of two different heteroaromatic rings introduces challenges related to chemo- and regioselectivity, particularly during the formation of the organometallic reagents from the corresponding halo-substituted precursors.

Strategies for Differential Reactivity of Aromatic Rings

The inherent electronic properties of furan and thiophene rings can be exploited to achieve selective metalation. Furan is generally more susceptible to electrophilic attack than thiophene. Conversely, the acidity of the ring protons can be influenced by substituents, which can be leveraged for selective deprotonation.

For instance, the preparation of 3-methyl-2-thiophenecarboxaldehyde, a key precursor, can be achieved with high selectivity. One method involves the bromination of 3-methylthiophene (B123197) followed by a Grignard reaction and subsequent reaction with N,N-dimethylformamide (DMF) to overcome issues of isomer formation seen with direct lithiation. Another approach involves the reaction of mercaptoacetaldehyde derivatives with methyl vinyl ketone or related compounds.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique relies on a directing group (DG) to position a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-proton.

While the parent furan and thiophene rings lack strong directing groups for this specific transformation, derivatives can be employed. For example, if a suitable directing group were present at the 2-position of the furan ring, it could direct lithiation to the 3-position, allowing for subsequent reaction with an electrophile. However, for the direct synthesis of the target molecule's precursors, this approach is less straightforward.

Stereoselective Synthesis of this compound

The presence of a stereocenter in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. These methods are crucial for applications where specific stereoisomers exhibit desired biological or material properties.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, a key step would be the asymmetric addition of an organometallic reagent to an appropriate aldehyde. For instance, the asymmetric addition of a 3-methyl-2-thienyl organometallic species to 3-furaldehyde (B129913) could be catalyzed by a chiral ligand complexed to a metal center. Chiral amino alcohols and phosphino catalysts have been successfully employed in similar asymmetric additions to aldehydes, achieving high enantioselectivity. The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.

A hypothetical asymmetric addition to form the chiral center is presented in the table below, illustrating typical catalysts and potential enantiomeric excesses (ee) that could be achieved based on literature for similar substrates.

| Catalyst System | Ligand Type | Solvent | Temperature (°C) | Potential Enantiomeric Excess (ee %) |

| Diethylzinc / Chiral Amino Alcohol | β-amino alcohol | Toluene | 0 to 25 | > 90 |

| Grignard Reagent / Chiral Phosphine (B1218219) | Phosphinamine | THF | -78 to 0 | 85-95 |

| Organolithium / Chiral Diamine | Bis(oxazoline) | Diethyl ether | -78 | > 95 |

This table presents hypothetical data based on the application of known asymmetric catalytic methods to the synthesis of the target compound.

The table below illustrates a potential synthetic sequence using a chiral auxiliary, with expected diastereomeric ratios (dr) for the key stereoselective step.

| Chiral Auxiliary | Key Reaction | Reagent | Expected Diastereomeric Ratio (dr) |

| Evans' Oxazolidinone | Diastereoselective Aldol Condensation | 3-methyl-2-thienyl lithium | > 95:5 |

| (R)-2-amino-2-phenylethanol | Diastereoselective Reduction of Imine | L-Selectride® | 90:10 |

| Camphorsultam | Diastereoselective Grignard Addition | 3-furyl magnesium bromide | > 98:2 |

This table presents hypothetical data based on the application of known chiral auxiliary-mediated methods to the synthesis of the target compound.

Diastereoselective synthesis relies on the inherent chirality of a substrate to influence the stereochemical outcome of a reaction. In the synthesis of this compound, if a chiral center is already present in one of the starting materials, it can direct the formation of the new stereocenter. For example, if a chiral precursor derived from a natural product, such as a furanose sugar, is used as the starting material for the furan moiety, its existing stereocenters can influence the stereoselectivity of the C-C bond formation with the thienyl group. The steric and electronic properties of the chiral substrate play a significant role in determining the facial selectivity of the approaching reagent.

Resolution is a classical method for separating a racemic mixture into its constituent enantiomers. For this compound, several resolution techniques could be employed.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers can be separated by crystallization, followed by regeneration of the enantiomerically pure alcohol.

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govnih.govresearchgate.net This kinetic resolution is a powerful method for obtaining enantiomerically enriched alcohols and their corresponding esters. nih.govnih.govresearchgate.net The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity. mdpi.commdpi.com

The following table summarizes potential lipase candidates for the kinetic resolution of racemic this compound, based on their known efficacy with similar substrates.

| Lipase Source | Acyl Donor | Solvent | Potential Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | > 200 |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Toluene | 150-200 |

| Burkholderia cepacia Lipase | Acetic anhydride (B1165640) | Diisopropyl ether | > 100 |

This table presents hypothetical data based on the application of known enzymatic resolution methods to the synthesis of the target compound.

Novel and Green Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of catalytic reactions and renewable resources, are increasingly being applied to the synthesis of complex molecules. royalsocietypublishing.orgresearchgate.netmdpi.commdpi.comwhiterose.ac.uk

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. rsc.orgnih.gov For the synthesis of this compound, reactions such as Suzuki-Miyaura or Stille coupling could be employed to construct the bi-aryl core. nih.govacs.orgmdpi.comresearchgate.net For instance, a Suzuki coupling reaction could involve the reaction of a 3-furylboronic acid derivative with a 2-halo-3-methylthiophene, or vice versa, in the presence of a palladium catalyst. mdpi.comresearchgate.netsemanticscholar.orgims.ac.jp These reactions are often characterized by high yields, functional group tolerance, and mild reaction conditions. The subsequent reduction of a carbonyl group at the benzylic position would yield the target methanol (B129727).

The table below provides examples of palladium catalysts and reaction conditions that could be suitable for the synthesis of the precursor to this compound via Suzuki-Miyaura coupling.

| Palladium Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/Water |

This table presents plausible catalyst systems and conditions based on established Suzuki-Miyaura coupling methodologies for similar heterocyclic compounds.

Biocatalytic Approaches

Biocatalytic reduction of prochiral ketones to form chiral alcohols is a well-established and environmentally benign method in synthetic organic chemistry. nih.gov This approach typically utilizes whole microbial cells or isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit high levels of enantioselectivity and operate under mild reaction conditions. researchgate.net For the synthesis of this compound, a biocatalytic reduction of the corresponding ketone would be a highly attractive route.

Research Findings:

The asymmetric reduction of heteroaryl ketones using biocatalysts has been widely reported. Whole cells of various microorganisms, such as Rhizopus arrhizus, have demonstrated the ability to reduce a range of diaryl ketones to their corresponding (S)-diaryl methanols with good yields and high enantioselectivity. The reaction conditions for such transformations are typically optimized for parameters like pH, temperature, and substrate concentration to maximize both conversion and enantiomeric excess.

Furthermore, recombinant E. coli cells expressing versatile carbonyl reductases have been shown to be effective in the asymmetric reduction of a broad spectrum of ketones, including those with heteroaryl substituents. researchgate.net These systems often employ a cofactor regeneration system, which is crucial for the economic viability of the process. mdpi.com The use of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, represents a significant advancement, allowing for the synthesis of chiral alcohols without the need for adding an exogenous cofactor. nih.gov

While a specific study on the biocatalytic reduction of 3-furyl-(3-methyl-2-thienyl)methanone is not available, the existing literature on the bioreduction of structurally similar diaryl and heteroaryl ketones suggests a high probability of success for this approach. The selection of the appropriate biocatalyst through screening of microbial strains or enzyme libraries would be a critical step in developing a highly enantioselective synthesis of this compound.

Table 1: Examples of Biocatalytic Reduction of Heteroaryl Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-phenylethanol | 99% | mdpi.com |

| p-Chloro benzophenone | Rhizopus arrhizus NCIM 878 | (S)-p-chlorobenzhydrol | >99% | |

| Various Prochiral Ketones | NADPH-dependent ketoreductase | Chiral Alcohols | >99% | nih.gov |

Flow Chemistry Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. nih.govresearchgate.net The synthesis of this compound can be effectively achieved through the continuous flow hydrogenation of its precursor ketone. This approach typically involves passing a solution of the substrate through a heated and pressurized reactor containing a heterogeneous catalyst. goflow.at

Research Findings:

Packed-bed reactors are commonly employed in flow chemistry for catalytic hydrogenations. acs.orgbeilstein-journals.org These reactors are filled with a solid-supported catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), which facilitates the reduction of the carbonyl group. The choice of catalyst, solvent, temperature, pressure, and flow rate are critical parameters that are optimized to achieve high conversion and selectivity.

The application of flow chemistry to the synthesis of chiral alcohols has also been demonstrated. nih.govresearchgate.net Continuous flow asymmetric synthesis can be achieved using immobilized chiral catalysts or by integrating biocatalytic reactors into a flow system. nih.govrsc.org For instance, the continuous flow synthesis of chiral active pharmaceutical ingredients has been successfully accomplished using both homogeneous and immobilized chiral catalysts. nih.govresearchgate.net

In the context of synthesizing this compound, a continuous flow process would likely involve the hydrogenation of 3-furyl-(3-methyl-2-thienyl)methanone. A solution of the ketone would be pumped through a packed-bed reactor containing a suitable hydrogenation catalyst. The product stream would then be collected, and the solvent removed to yield the desired alcohol. This method would allow for a safe, efficient, and scalable production of the target compound.

Table 2: Parameters in a Typical Flow Hydrogenation of a Heteroaryl Ketone

| Parameter | Typical Range/Value | Purpose |

| Catalyst | 10% Pd/C, Pt/C | Facilitates the addition of hydrogen across the carbonyl group. |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Dissolves the substrate and allows it to flow through the reactor. |

| Temperature | 25 - 100 °C | Increases the reaction rate. |

| Pressure (Hydrogen) | 1 - 100 bar | Provides the hydrogen necessary for the reduction. |

| Flow Rate | 0.1 - 10 mL/min | Determines the residence time of the substrate in the reactor. |

Chemical Reactivity and Transformation Studies of 3 Furyl 3 Methyl 2 Thienyl Methanol

Reactivity of the Secondary Alcohol Moiety in 3-Furyl-(3-methyl-2-thienyl)methanol

The secondary alcohol group is a primary site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-furyl-(3-methyl-2-thienyl)ketone. The choice of oxidizing agent is crucial to avoid unwanted side reactions on the electron-rich furan (B31954) and thiophene (B33073) rings. Mild oxidizing agents are generally preferred. A study on the oxidation of similar aryl and heteroaryl thiazol-2-ylmethanols demonstrated that treatment with sulfuric acid in a dimethoxyethane-water mixture can yield the corresponding ketone. researchgate.net

Common oxidizing agents and their expected outcomes are summarized in the table below.

| Oxidizing Agent | Expected Product | Reaction Conditions | Notes |

| Pyridinium (B92312) chlorochromate (PCC) | 3-Furyl-(3-methyl-2-thienyl)ketone | Dichloromethane, Room Temperature | Mild and selective for primary and secondary alcohols. |

| Manganese dioxide (MnO₂) | 3-Furyl-(3-methyl-2-thienyl)ketone | Dichloromethane or Chloroform, Reflux | Selective for allylic and benzylic alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 3-Furyl-(3-methyl-2-thienyl)ketone | -60 °C to Room Temperature, Dichloromethane | Mild conditions, avoids heavy metals. |

This table presents expected outcomes based on general oxidation reactions of secondary alcohols.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base yields the corresponding esters. For instance, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would be expected to form 3-furyl-(3-methyl-2-thienyl)methyl acetate.

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, would yield the corresponding ether. For example, reaction with methyl iodide after deprotonation would produce 3-furyl-(3-methyl-2-thienyl)methoxymethane.

| Reaction Type | Reagents | Expected Product |

| Esterification | Acetic anhydride, Pyridine | 3-Furyl-(3-methyl-2-thienyl)methyl acetate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 3-Furyl-(3-methyl-2-thienyl)methoxymethane |

This table illustrates expected products from standard esterification and etherification reactions.

Acid-catalyzed dehydration of this compound is expected to proceed through the formation of a resonance-stabilized carbocation. The positive charge can be delocalized over both the furan and thiophene rings. Subsequent elimination of a proton would lead to the formation of a conjugated alkene, 1-(3-furyl)-1-(3-methyl-2-thienyl)ethene. The conditions for dehydration, such as the choice of acid catalyst and temperature, would need to be carefully controlled to prevent polymerization or degradation of the starting material.

Electrophilic Aromatic Substitution on the Furan and Thiophene Rings of this compound

Both the furan and thiophene rings are activated towards electrophilic aromatic substitution due to their electron-rich nature. Furan is generally more reactive than thiophene in such reactions. chemicalbook.com Substitution is expected to occur preferentially at the positions ortho to the heteroatom (C2 and C5 for furan, C2 and C5 for thiophene) due to better stabilization of the intermediate carbocation. pearson.com The presence of the methyl group on the thiophene ring at position 3 and the methanol-substituted carbon at position 2 of the thiophene ring and position 3 of the furan ring will influence the regioselectivity of the substitution.

Halogenation of furan and thiophene rings typically proceeds readily. youtube.comquimicaorganica.org Due to the high reactivity, mild halogenating agents and controlled conditions are necessary to avoid polyhalogenation and side reactions. citycollegekolkata.org

| Halogenating Agent | Expected Major Monosubstituted Products | Reaction Conditions |

| N-Bromosuccinimide (NBS) | 2-Bromo-3-furyl-(3-methyl-2-thienyl)methanol and 5-Bromo-3-furyl-(3-methyl-2-thienyl)methanol | Tetrahydrofuran (THF), 0 °C |

| N-Chlorosuccinimide (NCS) | 2-Chloro-3-furyl-(3-methyl-2-thienyl)methanol and 5-Chloro-3-furyl-(3-methyl-2-thienyl)methanol | Acetonitrile (B52724), Room Temperature |

| Iodine (I₂) / Mercuric oxide (HgO) | 2-Iodo-3-furyl-(3-methyl-2-thienyl)methanol and 5-Iodo-3-furyl-(3-methyl-2-thienyl)methanol | Benzene, Reflux |

This table presents plausible outcomes for halogenation based on the known reactivity of furan and thiophene rings.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the strong acidic conditions typically employed for these reactions can lead to degradation of the acid-sensitive furan ring. slideshare.net

Nitration: Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂) generated in situ from nitric acid and acetic anhydride, are often used for reactive heterocycles to avoid harsh conditions. citycollegekolkata.org The expected products would be the nitro-substituted derivatives on either the furan or thiophene ring.

Sulfonation: Sulfonation can be achieved using milder reagents like the sulfur trioxide-pyridine complex (SO₃·py) to prevent polymerization and other side reactions that occur with concentrated sulfuric acid. youtube.com This would lead to the formation of the corresponding sulfonic acid derivatives.

| Reaction Type | Reagent | Expected Major Product |

| Nitration | Acetyl nitrate (CH₃COONO₂) | Nitro-3-furyl-(3-methyl-2-thienyl)methanol |

| Sulfonation | Sulfur trioxide-pyridine (SO₃·py) | This compound-sulfonic acid |

This table outlines potential products for nitration and sulfonation under mild conditions suitable for furan and thiophene rings.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, facilitating the attachment of acyl and alkyl groups to aromatic rings. In the case of this compound, both the furan and thiophene rings are susceptible to electrophilic attack under Friedel-Crafts conditions. However, the electron-rich nature of these heterocycles also makes them sensitive to the strong Lewis acids typically employed as catalysts, which can lead to polymerization and other side reactions. stackexchange.com Therefore, milder catalysts and reaction conditions are generally preferred. researchgate.netgoogle.com

The regioselectivity of Friedel-Crafts reactions on this molecule is governed by the electronic properties of the substituents on each ring. Thiophene is generally more reactive than furan in electrophilic aromatic substitution. pearson.com For the 3-methyl-2-thienyl group, the methyl group is an activating, ortho-, para-directing substituent. However, since the point of attachment to the methanol (B129727) bridge is at the 2-position, electrophilic attack would be expected to occur at the vacant 5-position. The 3-furyl ring is also activated towards electrophilic substitution, with the preferred site of attack typically being the adjacent alpha-position (position 2).

Friedel-Crafts Acylation: Acylation is generally more controllable than alkylation. Using a mild Lewis acid catalyst such as ytterbium(III) trifluoromethanesulfonate (B1224126) or zinc chloride could lead to the selective acylation of either the furan or the thiophene ring. researchgate.netgoogle.com The thiophene ring is anticipated to be the more reactive site, leading to acylation at the 5-position of the thienyl moiety.

Friedel-Crafts Alkylation: Alkylation of furan and thiophene derivatives is often more challenging due to issues with polyalkylation and catalyst-induced polymerization. stackexchange.com The introduction of an alkyl group further activates the heterocyclic ring, making it more susceptible to subsequent alkylation. stackexchange.com For this compound, a carefully controlled reaction with a bulky alkylating agent might favor mono-alkylation on the more reactive thiophene ring.

Nucleophilic Reactivity and Palladium-Catalyzed Cross-Coupling Reactions of Derivatized this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. To apply these methods to this compound, it would first need to be converted into a suitable derivative, most commonly a halogenated analog. Halogenation of furan and thiophene rings can be achieved using various reagents, with the position of halogenation directed by the existing substituents.

Suzuki, Stille, Negishi, and Heck Reactions on Halogenated Derivatives

Halogenated derivatives of this compound would be valuable substrates for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond (where X is a halogen) would depend on the nature of the halogen and its position on the heterocyclic ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds. This is a versatile method with high functional group tolerance. mdpi.com

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. This reaction is also broadly applicable and can be used to form C-C bonds with aryl, vinyl, or alkyl stannanes. mdpi.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used. This method is known for its high reactivity and is often successful where other coupling methods fail.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. A halogenated derivative of this compound could be used to introduce alkenyl substituents onto either the furan or thiophene ring.

The general conditions for these reactions involve a palladium catalyst, a suitable ligand, and a base. The choice of catalyst system and reaction conditions would be critical to achieving high yields and selectivity. mdpi.com

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted derivative |

| Stille | Vinylstannane | Vinyl-substituted derivative |

| Negishi | Alkylzinc halide | Alkyl-substituted derivative |

| Heck | Alkene | Alkenyl-substituted derivative |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool in medicinal chemistry and materials science for the synthesis of arylamines. youtube.comyoutube.com

A halogenated derivative of this compound would be a suitable substrate for Buchwald-Hartwig amination. The reaction would involve coupling the halogenated heterocycle with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This would provide a direct route to amino-substituted derivatives of this compound, which could be valuable intermediates for further functionalization. The efficiency of the reaction can be influenced by the nature of the amine and the specific ligand used. sci-hub.seacs.org

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine | Potential Product |

| Primary Amine (R-NH2) | Secondary amine derivative |

| Secondary Amine (R2NH) | Tertiary amine derivative |

| Aniline | Arylamine derivative |

| Heterocyclic Amine | Heteroarylamine derivative |

Radical Reactions Involving this compound

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds. Both furan and thiophene rings can participate in radical addition reactions. nih.gov The hydroxyl group of the methanol moiety could also be involved in radical processes, for instance, through hydrogen atom abstraction.

One potential radical reaction is the addition of aryl radicals, generated from aryl iodides, to the furan or thiophene ring. nih.gov This can lead to the formation of arylated dihydro- or tetrahydro- derivatives. The regioselectivity of such an addition would depend on the stability of the resulting radical intermediate. The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can also proceed through a radical mechanism when applied to furan derivatives, leading to the formation of oxetanes. researchgate.net While less common for thiophenes, similar radical-mediated cycloadditions could potentially occur under specific conditions.

Rearrangement Reactions of this compound and its Derivatives

Furylcarbinols are known to undergo a variety of rearrangement reactions, often acid-catalyzed. The Piancatelli rearrangement, for example, converts 2-furylcarbinols into cyclopentenone derivatives. researchgate.netresearchgate.net Although the substrate is a 3-furylcarbinol, acid-catalyzed conditions could potentially lead to protonation of the furan ring followed by ring-opening and subsequent cyclization to form new carbocyclic or heterocyclic systems.

Another important rearrangement is the Achmatowicz reaction, which is the oxidative rearrangement of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.netnih.gov This reaction provides a powerful method for the synthesis of six-membered oxygen heterocycles from readily available furan precursors. While typically applied to 2-furylcarbinols, analogous transformations of 3-furylcarbinols under oxidative conditions could also be envisaged, potentially leading to novel heterocyclic scaffolds. The specific outcome of any rearrangement would be highly dependent on the reaction conditions and the substitution pattern of the starting material.

Advanced Spectroscopic and Analytical Characterization of 3 Furyl 3 Methyl 2 Thienyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity and spatial arrangement of atoms within a molecule. For 3-Furyl-(3-methyl-2-thienyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

1D NMR (¹H, ¹³C, DEPT)

The initial NMR analysis would involve the acquisition of 1D spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals would be expected for the protons on the furan (B31954) and thiophene (B33073) rings, the methyl group, the methine proton, and the hydroxyl proton. The chemical shifts of the aromatic protons would be indicative of their position on the heterocyclic rings.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Signals for the carbons of the furan and thiophene rings, the methyl carbon, and the methine carbon would be observed in distinct regions of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-90 and DEPT-135, would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the methine (CH) carbon signal, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furyl-H2 | 7.4 - 7.6 | s |

| Furyl-H4 | 6.3 - 6.5 | t |

| Furyl-H5 | 7.3 - 7.5 | t |

| Thienyl-H4 | 6.9 - 7.1 | d |

| Thienyl-H5 | 7.2 - 7.4 | d |

| Methine-H | 5.8 - 6.0 | s |

| Methyl-H | 2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Furyl-C2 | 142 - 144 |

| Furyl-C3 | 125 - 127 |

| Furyl-C4 | 109 - 111 |

| Furyl-C5 | 140 - 142 |

| Thienyl-C2 | 138 - 140 |

| Thienyl-C3 | 130 - 132 |

| Thienyl-C4 | 126 - 128 |

| Thienyl-C5 | 124 - 126 |

| Methine-C | 65 - 70 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignments

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations, which are vital for confirming the molecular structure and determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations between the protons on the thiophene ring (H4 and H5) would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the different fragments of the molecule, for example, showing a correlation between the methine proton and the carbons of both the furan and thiophene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be particularly important for determining the relative orientation of the furan and thiophene rings with respect to each other.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The C=C stretching vibrations of the furan and thiophene rings are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the alcohol and the furan ring, as well as the C-S stretching of the thiophene ring, would also produce characteristic bands in the fingerprint region (below 1300 cm⁻¹). fiveable.meiosrjournals.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching vibrations of the aromatic rings and the C-S bond would likely give rise to strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1200 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula.

Analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the methine carbon and the heterocyclic rings, and fragmentation of the furan and thiophene rings themselves. The presence of a prominent peak corresponding to the tropylium-like ion or other stabilized carbocations would be expected. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry. The solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would also be revealed. A related structure, 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone, has been studied by X-ray crystallography, indicating that such compounds can form crystals suitable for analysis. researchgate.net

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Determination

For chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining the absolute configuration and studying conformational changes in solution. fiveable.meyoutube.com Since this compound possesses a stereocenter at the methanolic carbon, it is a chiral molecule.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Both techniques would provide a unique spectroscopic fingerprint for each enantiomer of this compound, allowing for the determination of its absolute configuration by comparison with theoretical calculations or empirical rules. Studies on similar chiral thiophene derivatives have demonstrated the utility of CD spectroscopy in stereochemical assignment. nih.gov

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Isomeric Analysis

The structural elucidation and purity assessment of novel chemical entities are fundamental aspects of chemical research and development. For a molecule such as this compound, which incorporates two distinct heteroaromatic rings, advanced chromatographic techniques are indispensable for ensuring chemical fidelity and for the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools frequently employed for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for the purity analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is often the approach of choice. sielc.com This typically involves a non-polar stationary phase (such as C18) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase for such separations consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of the compound of interest while separating it from impurities. mdpi.com The purity of the sample can be determined by integrating the peak area of the principal compound and comparing it to the total area of all observed peaks.

Isomeric analysis is particularly critical for compounds like this compound, where positional isomers could arise during synthesis. For instance, the methyl group on the thiophene ring could potentially be at other positions. HPLC, with its high resolving power, can often separate these isomers, especially with careful optimization of the mobile phase composition and the use of high-efficiency columns. sielc.com

Gas Chromatography-Mass Spectrometry provides a dual-layered analysis, offering both chromatographic separation and structural information through mass fragmentation patterns. researchgate.net In a typical GC-MS analysis of a moderately polar compound like this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (similar to an HP-5MS), is utilized. mdpi.comnih.gov The compound is vaporized and carried through the column by an inert gas, separating from other volatile components based on boiling point and interaction with the stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a "fingerprint" for the compound. The fragmentation of this compound would be expected to involve cleavage of the bond between the two heteroaromatic rings, as well as fragmentation of the individual rings and loss of the hydroxyl group. imreblank.chnih.gov The presence and relative abundance of these fragment ions are used to confirm the structure of the analyte. GC-MS is also highly effective for purity assessment by detecting and identifying volatile impurities. mdpi.com

The following tables present hypothetical yet representative data for the HPLC and GC-MS analysis of this compound, based on the analysis of structurally similar furan and thiophene derivatives.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~12.5 min |

| Purity (Area %) | >99% |

Table 2: Representative GC-MS Parameters and Expected Fragmentation

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (70 eV) |

| Retention Time | ~15.2 min |

| Expected m/z Fragments | 194 (M+), 177, 165, 111, 83 |

Computational and Theoretical Investigations of 3 Furyl 3 Methyl 2 Thienyl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the distribution of electrons and the energy of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure. For a molecule like 3-Furyl-(3-methyl-2-thienyl)methanol, a DFT study would typically optimize the bond lengths, bond angles, and dihedral angles. While general studies on furan (B31954) and thiophene (B33073) derivatives have utilized DFT for geometry optimization, specific data for this compound, such as optimized Cartesian coordinates or a table of bond lengths and angles, is not available in published research.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These calculations can provide detailed information about the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the distribution of atomic charges. Such data is crucial for understanding a molecule's reactivity and intermolecular interactions. Although ab initio studies have been performed on simpler heterocyclic methanols and related furan-thiophene systems, no such analysis has been published for this compound.

Conformational Analysis of this compound

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, typically dihedral angles. By systematically rotating the furan and thiophene rings relative to the methanol (B129727) bridge, a PES scan would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This information is fundamental to understanding the molecule's flexibility and the relative populations of its different conformers. No such study has been reported for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-dependent view of a molecule's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, vibrates, and changes its conformation in a given environment (e.g., in a solvent or at a specific temperature). This provides a more realistic picture of the molecule's dynamic nature than static calculations. There are no published molecular dynamics simulations for this compound.

Design and Synthesis of 3 Furyl 3 Methyl 2 Thienyl Methanol Derivatives and Analogues

Modification of the Alcohol Moiety

The hydroxyl group of 3-Furyl-(3-methyl-2-thienyl)methanol is a primary site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties. Standard organic transformations can be readily applied to this alcohol.

Esterification and Etherification: The alcohol can be converted to its corresponding esters and ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under basic conditions. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Similarly, etherification can be achieved using Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide (R-X).

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid represents another key modification. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can selectively oxidize the alcohol to the corresponding aldehyde, 3-furyl-(3-methyl-2-thienyl)methanal. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would further oxidize the aldehyde to the carboxylic acid, 3-furyl-(3-methyl-2-thienyl)methanoic acid.

Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. This facilitates nucleophilic substitution reactions, enabling the introduction of various nucleophiles, including halides, azides, and cyanides, at the benzylic-like position.

Functionalization of the Furan (B31954) Ring

The furan ring is an electron-rich heterocycle susceptible to a variety of electrophilic substitution reactions. acs.org Its reactivity is generally higher than that of thiophene (B33073) and benzene, but less than pyrrole (B145914). numberanalytics.com

Electrophilic Aromatic Substitution: The furan ring in the this compound scaffold can undergo electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.comuobaghdad.edu.iq These reactions typically occur at the C5 position (alpha to the oxygen and adjacent to the methanol-bearing carbon) due to the directing effect of the furan oxygen. For example, nitration can be achieved using acetyl nitrate (B79036), and bromination can be performed with N-bromosuccinimide (NBS). uobaghdad.edu.iq

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of furans. Treatment with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C2 or C5 position. uobaghdad.edu.iq The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, reacting with dienophiles to form oxabicyclic adducts. acs.orgnumberanalytics.com This reactivity opens up pathways to complex, three-dimensional structures.

Functionalization of the Thiophene Ring

The thiophene ring is also an electron-rich aromatic system, though generally less reactive than furan. nih.gov It readily undergoes electrophilic substitution, primarily at the C2 and C5 positions.

Electrophilic Aromatic Substitution: Similar to the furan ring, the thiophene moiety can be functionalized via nitration, sulfonation, halogenation, and Friedel-Crafts reactions. nih.govresearchgate.net The directing effects of the sulfur atom and the existing methyl and methanol-linked furan groups will influence the regioselectivity of these substitutions.

Metal-Catalyzed Cross-Coupling Reactions: A key strategy for thiophene functionalization involves the introduction of a halogen (e.g., bromine or iodine) onto the ring, which can then participate in various palladium-catalyzed cross-coupling reactions. nih.gov For example, Suzuki, Stille, and Sonogashira couplings can be used to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the thiophene ring.

Lithiation and Subsequent Functionalization: The thiophene ring can be deprotonated using strong bases. The resulting organolithium reagent can then react with a diverse range of electrophiles, enabling the introduction of various functional groups. nih.gov

Synthesis of Stereoisomers and Diastereomers of this compound

The carbon atom of the methanol (B129727) bridge in this compound is a chiral center. Therefore, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is a significant challenge and a key area of research.

Asymmetric Reduction: One of the most common methods to obtain enantiomerically enriched alcohols is the asymmetric reduction of the corresponding ketone, 3-furyl-(3-methyl-2-thienyl)ketone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation using chiral metal complexes (e.g., Noyori's ruthenium-BINAP catalysts).

Chiral Resolution: Racemic this compound can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation of the diastereomers by chromatography or crystallization, and subsequent removal of the chiral auxiliary.

Synthesis of Diastereomers: Introducing a second chiral center into the molecule, for instance, by functionalizing the furan or thiophene ring with a chiral substituent, would lead to the formation of diastereomers. The stereochemical outcome of such reactions can often be controlled by the existing chiral center, leading to diastereoselective syntheses.

Development of Macrocyclic and Polycyclic Architectures Incorporating the this compound Scaffold

The bifunctional nature of the this compound scaffold, with its two reactive heterocyclic rings, makes it an attractive building block for the construction of larger, more complex molecular architectures like macrocycles and polycycles. rsc.orgresearchgate.netacs.orgresearchgate.netacs.org

Macrocyclization Reactions: By introducing reactive functional groups at the termini of the molecule (e.g., at the 5-position of the furan and the 5-position of the thiophene), intramolecular cyclization can be induced to form macrocyclic structures. For example, if terminal aldehyde and phosphonium (B103445) salt functionalities were installed, an intramolecular Wittig reaction could be employed to close the ring. Ring-closing metathesis (RCM) is another powerful tool for macrocyclization, provided suitable terminal alkene functionalities are present.

Polymerization: The di-functional nature of derivatives of this compound can be exploited for the synthesis of polymers. For instance, dihalo-derivatives could undergo polycondensation reactions via cross-coupling methodologies to produce conjugated polymers containing alternating furan and thiophene units.

Tandem Cyclization Strategies: The reactivity of the furan and thiophene rings can be harnessed in tandem cyclization reactions to build polycyclic systems. For example, an intramolecular Diels-Alder reaction involving the furan ring as the diene could be a key step in the synthesis of a complex polycyclic natural product analogue.

Applications of 3 Furyl 3 Methyl 2 Thienyl Methanol in Organic Synthesis

Building Block in Complex Molecule Synthesis

While furan (B31954) and thiophene (B33073) derivatives are valuable building blocks in organic synthesis, there are no specific examples in the literature of 3-Furyl-(3-methyl-2-thienyl)methanol being used for the synthesis of complex molecules. numberanalytics.comresearchgate.net For instance, furan-3-methanol is known to be a useful building block in the synthesis of various natural products and biologically active compounds. georganics.sk However, the synthetic utility of the more complex this compound has not been reported.

Precursor for Advanced Materials and Polymers (Excluding specific material properties)

The potential of this compound as a precursor for advanced materials and polymers has not been explored in any published research. Furan-based polymers are an area of interest for creating sustainable materials, and furan-3-methanol can be used in the production of thermosetting resins due to its ability to polymerize. numberanalytics.comgeorganics.sk However, no such applications have been documented for this compound.

Mechanistic Organic Chemistry Studies Involving 3 Furyl 3 Methyl 2 Thienyl Methanol

Investigation of Reaction Pathways for its Synthesis

There is no published information detailing the specific reaction pathways for the synthesis of 3-Furyl-(3-methyl-2-thienyl)methanol. While general methods for the synthesis of furan (B31954) and thiophene (B33073) derivatives exist, specific mechanistic studies outlining the steps, intermediates, and transition states for the formation of this particular compound are not available.

Elucidation of Mechanism for its Chemical Transformations

Similarly, the chemical transformations of this compound and the underlying mechanisms have not been a subject of published research. Studies on its oxidation, reduction, substitution, or rearrangement reactions, which would provide insight into its reactivity and potential applications, are absent from the scientific record.

Kinetic Studies of Reactions Involving this compound

No kinetic data, such as rate constants, activation energies, or reaction orders, have been reported for reactions involving this compound. Such studies are crucial for understanding the speed of its reactions and for optimizing potential synthetic or industrial processes.

Isotopic Labeling Studies to Probe Reaction Mechanisms

The use of isotopic labeling, a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation, has not been applied to this compound in any published research. Consequently, detailed insights into the bond-forming and bond-breaking steps of its potential reactions remain unknown.

Future Research Directions and Unexplored Avenues for 3 Furyl 3 Methyl 2 Thienyl Methanol

Exploration of New Synthetic Methodologies

The efficient and selective synthesis of unsymmetrical bi-heteroarylmethanols like 3-Furyl-(3-methyl-2-thienyl)methanol is a key challenge. Future research could focus on developing novel, more efficient synthetic routes that offer high yields and stereocontrol.

One promising approach is the use of metal-catalyzed cross-coupling reactions . While traditionally used for C-C bond formation in other contexts, adapting these methods for the direct coupling of functionalized furan (B31954) and thiophene (B33073) precursors could provide a more direct and atom-economical synthesis. For instance, palladium-catalyzed cross-coupling reactions via C-H activation of furanyl and thiofuranyl substrates have shown promise for creating similar linkages. mdpi.com Future work could explore the sequential or one-pot coupling of a 3-furyl organometallic reagent with a 3-methyl-2-thiophenecarboxaldehyde (B51414), or vice-versa. The development of catalysts that can tolerate the Lewis basic heteroatoms and the hydroxyl group will be crucial.

Another avenue is the exploration of asymmetric synthesis to produce enantiomerically pure this compound. This could be achieved through the use of chiral catalysts in the coupling step or through the enzymatic reduction of the corresponding ketone, 3-furyl-(3-methyl-2-thienyl)ketone. The development of such methods would be invaluable for investigating the stereospecific interactions of this molecule in biological systems or as a chiral ligand in catalysis.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Metal-Catalyzed Cross-Coupling | High efficiency, atom economy, potential for C-H activation | Catalyst tolerance to heteroatoms and hydroxyl group, regioselectivity |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of suitable chiral catalysts or enzymes, separation of enantiomers |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction conditions for multi-step sequences |

Discovery of Novel Chemical Transformations

The reactivity of this compound is largely uncharted territory. The presence of two distinct heteroaromatic rings and a reactive methanol (B129727) linker suggests a rich and complex chemical reactivity waiting to be explored.

A key area of future research will be the selective functionalization of the furan and thiophene rings . Due to the different electronic properties of furan and thiophene, it should be possible to achieve selective electrophilic substitution or metalation on one ring over the other by carefully choosing the reaction conditions. For example, the greater aromaticity of thiophene might allow for selective reactions that leave the furan ring intact.

The transformation of the methanol moiety also presents numerous possibilities. Catalytic oxidation could yield the corresponding ketone, which could serve as a precursor for further derivatization. Conversely, reduction could lead to the corresponding methane (B114726) derivative, altering the electronic and steric properties of the linker. Dehydration reactions could lead to the formation of a vinyl-bridged system, a motif with interesting electronic and photophysical properties. The oxidative ring expansion of furfuryl alcohols, known as the Achmatowicz rearrangement, could also be explored, potentially leading to novel pyranone derivatives. nih.gov

Advanced Computational Modeling for Unpredicted Reactivity

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before embarking on extensive experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. This information can provide insights into the most likely sites for electrophilic and nucleophilic attack, as well as the relative reactivity of the furan and thiophene rings. Computational studies on the chemistry of furyl- and thienyl-methylenes have already demonstrated the power of this approach in understanding the reactivity of related systems. mdpi.com

Furthermore, molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with solvents or other molecules. This would be particularly valuable for predicting its self-assembly behavior and its potential to act as a ligand for metal ions.

| Computational Method | Information Gained | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms | Guiding the design of selective chemical transformations |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Predicting self-assembly and binding properties |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra | Understanding and predicting photophysical behavior |

Integration into Supramolecular Chemistry Architectures

The rigid, directional nature of the furan and thiophene rings, combined with the potential for hydrogen bonding through the methanol group, makes this compound an attractive building block for supramolecular chemistry.

Future research could explore the self-assembly of this molecule into well-defined nanostructures, such as wires, sheets, or porous materials. The interplay of π-π stacking between the aromatic rings and hydrogen bonding could lead to the formation of highly ordered architectures. The attachment of thienyl or furyl groups to other molecular scaffolds has been shown to induce ordering in blends with polymers. nih.gov The synthesis of derivatives with additional functional groups could allow for the programmed assembly of more complex structures.

Another exciting possibility is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The heteroatoms in the furan and thiophene rings, as well as the oxygen of the methanol group, could act as coordination sites for metal ions. The resulting materials could have interesting properties for applications in gas storage, catalysis, or sensing.

Potential for Derivatization into High-Value Chemical Intermediates

This compound can be viewed as a platform molecule that can be converted into a variety of high-value chemical intermediates.

The furan and thiophene moieties are present in numerous pharmaceuticals and agrochemicals . slideshare.net By selectively functionalizing the rings or modifying the methanol linker, it may be possible to synthesize novel analogs of existing drugs or to create entirely new classes of bioactive compounds. The synthesis of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives has already demonstrated the potential of combining these heterocycles in biologically active molecules. nih.gov

Furthermore, the furan ring can be considered a masked 1,4-dicarbonyl compound, and its transformation can lead to a variety of open-chain and cyclic products. The conversion of biomass-derived furan compounds into polyols is an area of active research. nih.gov Similarly, this compound could serve as a precursor to novel polymers with tailored electronic and optical properties, potentially finding applications in organic electronics.

| Derivative Class | Potential Application | Synthetic Strategy |

| Functionalized Heterocycles | Pharmaceuticals, Agrochemicals | Selective C-H activation, cross-coupling reactions |

| Novel Polymers | Organic electronics, advanced materials | Ring-opening polymerization of the furan moiety |

| Chiral Ligands | Asymmetric catalysis | Resolution of enantiomers, asymmetric synthesis |

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Parameter | ||

|---|---|---|

| Reactants | 3-methyl-2-thiophenecarboxaldehyde + acetone | 3-methyl-2-thiophenecarboxaldehyde + 2-acetylthiophene |

| Stirring Time (h) | 7 | 12 |

| Yield (%) | 70 | 70 |

| Crystallization Solvent | Ethanol/water (5:1) | Ethanol/water (5:1) |

Advanced: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?

Answer:

- X-ray Diffraction : Single-crystal X-ray studies (e.g., MoKα radiation, λ = 0.71073 Å) reveal bond lengths, angles, and packing motifs. Anisotropic displacement parameters refine non-hydrogen atom positions. Challenges include dimerization by-products during irradiation, requiring careful refinement using SHELXTL .

- IR Spectroscopy : FTIR in KBr pellets identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thienyl/furyl ring vibrations). Correlation with computational models (DFT) validates assignments .

- Hybrid Approach : Combine crystallographic data with elemental analysis (C, H, S, O) to confirm molecular formula and purity .

Basic: What purification strategies effectively isolate this compound from reaction mixtures?

Answer:

- Recrystallization : Ethanol/water mixtures (5:1) selectively precipitate the product while removing unreacted aldehydes or ketones .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients for polar by-product separation (not explicitly cited but inferred from analogous workflows).

- Yield Optimization : Monitor reaction progress via TLC to terminate stirring at maximal conversion, reducing side reactions .

Advanced: How can computational modeling predict intermolecular interactions and stability of this compound?

Answer:

- Molecular Packing Analysis : Crystal structures of analogs (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) show π-π stacking and van der Waals interactions between thienyl/furyl rings. These stabilize the lattice and guide solvent selection for crystallization .

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and reactivity sites .

- Dimerization Studies : MD simulations assess irradiation-induced cyclization pathways, aiding in mitigating by-products during structural studies .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Answer:

- Elemental Analysis : Validate stoichiometry (e.g., C: 61.47% exp vs. 61.50% theo; S: 27.18% exp vs. 27.37% theo) .

- HPLC-MS : Detect impurities (e.g., bis(3-methyl-2-thienyl)methanone) using C18 columns and acetonitrile/water gradients. USP pharmacopeial methods set limits for related compounds (<0.1% for critical impurities) .

- Melting Point : Sharp melting ranges (e.g., 120–122°C) confirm crystalline homogeneity .

Advanced: How to address discrepancies in spectroscopic data between experimental and theoretical results?

Answer:

- Error Source Analysis :

- Sample Purity : Impurities (e.g., dimerized by-products) distort IR/NMR peaks. Repurify and reanalyze .

- Computational Limitations : Basis set incompleteness in DFT may mispredict vibrational modes. Use larger basis sets (e.g., def2-TZVP) for accuracy .

- Contradiction Resolution : Overlay experimental IR spectra with DFT-simulated spectra to identify unassigned peaks (e.g., solvent residues or rotational isomers) .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

- Lab Practices : Use PPE (gloves, goggles) due to irritant properties of KOH/ethanol solutions. Work in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic waste before disposal. Follow institutional guidelines for heavy metal residues (if catalysts are used).

Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic or synthetic applications?

Answer:

- Kinetic Profiling : Monitor reaction intermediates via in-situ NMR (e.g., methanol catalysis studies on HOPG surfaces ).

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer pathways in acid/base-mediated reactions.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., thienyl moieties) for potential use in fuel cells or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.